3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid

Catalog No.
S2896355
CAS No.
2137686-56-5
M.F
C21H17NO5
M. Wt
363.369
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)meth...

CAS Number

2137686-56-5

Product Name

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid

IUPAC Name

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]furan-2-carboxylic acid

Molecular Formula

C21H17NO5

Molecular Weight

363.369

InChI

InChI=1S/C21H17NO5/c23-20(24)19-13(9-10-26-19)11-22-21(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,22,25)(H,23,24)

InChI Key

BAAOVPGNOVOIHZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(OC=C4)C(=O)O

solubility

not available

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid is a complex organic compound with the molecular formula C21H17NO5 and a molecular weight of 363.37 g/mol. This compound features a furan ring, an amino group protected by the fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid functional group. The Fmoc group is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds, preventing unwanted side reactions.

, including:

  • Oxidation: The furan ring can be oxidized to produce furan-2,5-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The Fmoc group can be removed under basic conditions, typically with piperidine, allowing for the release of the free amino group.

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid has notable biological relevance, particularly in medicinal chemistry. Its structure allows it to act as a building block in the synthesis of peptide-based drugs and bioconjugates. Furthermore, its ability to protect amino groups makes it essential in solid-phase peptide synthesis, facilitating the construction of complex peptides while minimizing side reactions.

The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid typically involves several steps:

  • Fmoc Protection: The amino group of alanine or a similar amino acid is protected using the Fmoc group.
  • Coupling Reaction: The protected amino acid is coupled with furan-2-carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of a catalyst like 4-dimethylaminopyridine.
  • Deprotection: The Fmoc group can be selectively removed under mild basic conditions to yield the free amino acid.

The compound has diverse applications in scientific research:

  • Peptide Synthesis: It serves as a protecting group for amino acids in solid-phase peptide synthesis.
  • Bioconjugation: Employed in preparing bioconjugates for drug delivery systems and diagnostic applications.
  • Medicinal Chemistry: Utilized in designing and synthesizing peptide-based drugs.
  • Material Science: Applied in developing novel materials with specific properties due to its unique structure.

While specific interaction studies for this compound may not be extensively documented, its role as a protecting group in peptide synthesis implies that it interacts with various biological molecules during the formation of peptides. The ability to modify its structure through oxidation or reduction allows for further exploration into its interactions with proteins and other biomolecules.

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid can be compared with other compounds that feature similar structures or functionalities:

Compound NameCAS NumberKey Features
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid1936714-49-6Similar Fmoc protection; different furan position
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid737007-45-3Incorporates pyrrole structure; used in medicinal chemistry
3-cyclohexyl-2-(9H-fluoren-9-yl-methoxy-carbonyl)-amino-propanoic acid185379-40-2Cyclohexyl substitution; affects solubility and reactivity

The uniqueness of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid lies in its specific combination of the Fmoc protecting group with a furan ring and carboxylic acid functionality, providing distinct reactivity and applications in organic synthesis compared to similar compounds.

XLogP3

3.5

Dates

Last modified: 04-14-2024

Explore Compound Types